Regiochemical Differentiation: 8-Position Methanamine Exit Vector Versus 3-Position Isomer
The target compound presents the primary aminomethyl group at the imidazo[1,2-a]pyridine 8-position (pyridine ring carbon adjacent to the bridgehead nitrogen), creating a distinct angular exit vector relative to the imidazole ring plane. By contrast, the closest commercially available comparator, imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (CAS 160771-89-1), positions the same functional group on the imidazole ring . This fundamental constitutional isomerism is confirmed by their non-overlapping InChI Keys (CAS 2378501-84-7: YDQJWBMMEQQYSC-UHFFFAOYSA-N; CAS 160771-89-1: XNOITURAHACDKD-UHFFFAOYSA-N) . The 8-position substitution has been specifically exploited in the design of SYK kinase inhibitors and GluA1o-γ8 AMPA receptor modulators, where the 8-aryl/amino extension is a critical pharmacophoric requirement, a geometry not achievable with the 3-isomer [1][2].
| Evidence Dimension | Substitution position (regiochemistry) on imidazo[1,2-a]pyridine core |
|---|---|
| Target Compound Data | 8-(aminomethyl) substitution; InChI Key YDQJWBMMEQQYSC-UHFFFAOYSA-N; CAS 2378501-84-7 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (CAS 160771-89-1); 3-(aminomethyl) substitution; InChI Key XNOITURAHACDKD-UHFFFAOYSA-N |
| Quantified Difference | Constitutional isomer; distinct InChI Key; non-identical connectivity with measurable consequences for target engagement in reported 8-substituted inhibitor series |
| Conditions | Structural comparison based on CAS registry, vendor product data, and patent literature (WO2013148603, US10155769) |
Why This Matters
Selection of the 8-position isomer is mandatory for synthesis of specific kinase inhibitor and GPCR modulator scaffolds where the 8-vector is pharmacophorically required; procurement of the 3-isomer would yield a non-productive starting material for these programs.
- [1] Patent WO2013148603A1. N-[6-(1H-indazol-6-yl)imidazo[1,2-a]pyridin-8-yl]-6-(morpholin-4-yl)pyridazin-3-amine as SYK inhibitor. 2013. View Source
- [2] BindingDB BDBM311823. 5-(2,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)-1H-indazole; IC50 31.6 nM against GluA1o-γ8 AMPA receptor. View Source
